![molecular formula C9H17NO B14789522 1-Isopropylpiperidine-3-carbaldehyde](/img/structure/B14789522.png)
1-Isopropylpiperidine-3-carbaldehyde
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Overview
Description
1-Isopropylpiperidine-3-carbaldehyde is an organic compound belonging to the piperidine family. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of piperidine with isopropyl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include steps like hydrogenation, alkylation, and oxidation under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-Isopropylpiperidine-3-carboxylic acid.
Reduction: 1-Isopropylpiperidine-3-methanol.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Isopropylpiperidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isopropylpiperidine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Isopropylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
1-Ethylpiperidine-3-carbaldehyde: Similar structure with an ethyl group instead of an isopropyl group.
1-Isopropylpiperazine-2,3-dione: Contains a piperazine ring with isopropyl and dione groups.
Uniqueness: 1-Isopropylpiperidine-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the isopropyl group at the 1-position and the aldehyde group at the 3-position provides distinct chemical properties compared to its analogs.
Biological Activity
Overview
1-Isopropylpiperidine-3-carbaldehyde is a piperidine derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a six-membered ring structure with an isopropyl group and an aldehyde functional group, which contribute to its unique chemical reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-propan-2-ylpiperidine-3-carbaldehyde |
InChI | InChI=1S/C9H17NO/c1-8(2)10-5-3-4-9(6-10)7-11/h7-9H,3-6H2,1-2H3 |
Canonical SMILES | CC(C)N1CCCC(C1)C=O |
Synthesis
This compound can be synthesized through various methods, including:
- Reaction of Piperidine with Isopropyl Bromide : This method typically involves subsequent oxidation to introduce the aldehyde group.
- Industrial Production : Continuous flow reactors are often used for large-scale synthesis, ensuring consistent quality and higher yields.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that piperidine derivatives possess significant antimicrobial activities. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation.
The mechanism of action for this compound likely involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and modulating biochemical pathways.
Study on Antimicrobial Activity
A study focused on the antimicrobial effects of piperidine derivatives, including this compound, demonstrated significant inhibition against various bacterial strains. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Research on Anti-inflammatory Properties
In another study, the anti-inflammatory effects of the compound were assessed in vitro using macrophage cell lines. Results indicated that treatment with this compound reduced the production of pro-inflammatory cytokines, highlighting its potential therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methylpiperidine-4-carbaldehyde | C7H13NO | Methyl substitution at the nitrogen atom |
1-Pyrrolidin-2-carbaldehyde | C6H11NO | Five-membered ring structure |
1-Isobutylpiperidine-4-carbaldehyde | C10H19NO | Isobutyl substitution leading to different sterics |
The unique substitution pattern of this compound influences its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-propan-2-ylpiperidine-3-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-8(2)10-5-3-4-9(6-10)7-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
HSDDYHTXQYHUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1)C=O |
Origin of Product |
United States |
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